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molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

Methyl 4-bromo-3-methylbenzoate

Cat. No. B120632
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
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Patent
US09447084B2

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of methyl 4-bromo-3-methylbenzoate (10 g, 43.65 mmol, 1.00 equiv) in CCl4 (150 ml), NBS (8.12 g, 45.62 mmol, 1.05 equiv). The resulting solution was heated to reflux overnight under 100 w incandescent bulb. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:30-1:10). This resulted in 6 g (47%) of methyl 4-bromo-3-(bromomethyl)benzoate as a off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][Br:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
8.12 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under 100 w incandescent bulb
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 6 g (47%) of methyl 4-bromo-3-(bromomethyl)benzoate as a off-white solid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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